Ethofumesate-2-keto

Übersicht

Beschreibung

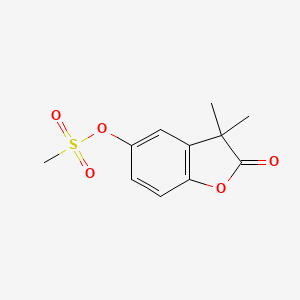

Ethofumesate-2-keto is a metabolite of the herbicide ethofumesate. It is a methanesulfonate ester, specifically methanesulfonic acid in which the hydrogen of the hydroxy group has been replaced by a 3,3-dimethyl-2-oxo-2,3-dihydro-1-benzofuran-5-yl group . This compound is used for the control of weeds in strawberry and beet crops .

Vorbereitungsmethoden

Ethofumesate-2-keto can be synthesized through various synthetic routes. One common method involves the oxidation of ethofumesate using specific oxidizing agents under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like pyridinium chlorochromate. The reaction is carried out at room temperature, and the product is purified through recrystallization .

Industrial production methods for this compound involve large-scale oxidation processes, often using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of ethofumesate to this compound while minimizing by-products .

Analyse Chemischer Reaktionen

Ethofumesate-2-keto undergoes various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.

Reduction: Reduction reactions can convert this compound back to ethofumesate or other reduced forms.

Substitution: The methanesulfonate group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Agricultural Applications

Ethofumesate-2-keto is utilized in various agricultural practices, particularly in the cultivation of sugar beets and other crops. Its applications include:

- Weed Control : Ethofumesate acts as a pre-emergent herbicide, effectively controlling annual grasses and broadleaf weeds in sugar beet fields. It helps in maintaining crop yields by minimizing competition from weeds .

- Residue Management : Studies have demonstrated that the residue levels of ethofumesate and its metabolites, including this compound, can be monitored to ensure compliance with regulatory standards. The maximum residue limits (MRLs) established for food safety are critical for consumer health assessments .

- Environmental Impact Assessments : this compound's behavior in the environment has been evaluated to understand its degradation pathways and potential risks to non-target organisms. Data indicate that under typical use conditions, adverse effects on terrestrial and aquatic ecosystems are minimal when proper application guidelines are followed .

Analytical Methods

To ensure safety and compliance with regulations, various analytical methods have been developed to detect and quantify this compound residues in food products:

- Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) : This method has been optimized for detecting total residues of ethofumesate in food matrices, providing reliable results for regulatory assessments .

- QuEChERS Methodology : A novel approach involving alkaline hydrolysis followed by QuEChERS extraction has been employed to analyze conjugated residues of ethofumesate in agricultural commodities .

Case Study 1: Residue Analysis in Sugar Beets

A study conducted on sugar beets treated with ethofumesate revealed that residue levels remained below the established MRLs throughout the growing season. The research utilized validated analytical methods to assess residue persistence and degradation rates, confirming the herbicide's safety for human consumption .

Case Study 2: Environmental Fate Studies

Research assessing the environmental fate of this compound indicated that its entry into groundwater is unlikely under normal agricultural practices. This finding supports its use as a safer herbicide option compared to others with higher leaching potentials .

Wirkmechanismus

Ethofumesate-2-keto exerts its effects by inhibiting the growth of meristems, retarding cellular division, and limiting the formation of cuticles in plants . This inhibition disrupts essential physiological processes, leading to the effective control of weed growth in treated crops.

Vergleich Mit ähnlichen Verbindungen

Ethofumesate-2-keto is unique compared to other similar compounds due to its specific structure and mode of action. Similar compounds include:

Ethofumesate: The parent compound from which this compound is derived.

Haloxyfop: Another herbicide with a different mode of action.

Metaflumizone: A compound used for pest control with distinct chemical properties.

This compound stands out due to its specific role as a metabolite and its unique chemical structure, which contributes to its effectiveness in weed control.

Biologische Aktivität

Ethofumesate-2-keto, a metabolite of the herbicide ethofumesate, has garnered attention for its biological activity, particularly in agricultural contexts. This article delves into its biochemical properties, mechanisms of action, and implications for both plant and animal systems.

Overview of this compound

This compound is characterized by the molecular formula C₁₁H₁₂O₅S and a molecular weight of 256.28 g/mol. It is classified under the benzofuran derivatives and primarily functions as a metabolite resulting from the oxidative processes of ethofumesate. Its structural features include a sulfonate group that contributes to its biological activity and stability under specific environmental conditions.

The primary biological activity of this compound involves:

- Inhibition of Meristem Growth : The compound is known to inhibit the growth of plant meristems, which are crucial for plant development.

- Retardation of Cellular Division : this compound effectively retards cellular division in target organisms, impacting their growth and reproductive capabilities .

- Limitation of Cuticle Formation : The compound also limits the formation of protective cuticles in plants, further contributing to its herbicidal properties.

Cellular Effects

This compound exhibits significant effects on various cellular processes:

- Enzyme Interaction : The compound interacts with specific enzymes, leading to inhibition that affects metabolic pathways essential for growth and development.

- Gene Expression Modulation : Changes in gene expression have been observed, indicating its potential to influence cellular behavior at a genetic level.

Dosage Effects

Research indicates that the effects of this compound vary with dosage:

- Low Doses : At lower concentrations, it effectively inhibits weed growth without causing significant adverse effects on non-target organisms.

- Higher Doses : Increased concentrations may lead to toxicity in aquatic organisms, highlighting the need for careful application in agricultural settings .

Herbicidal Activity

A study examining the herbicidal efficacy of ethofumesate and its metabolites demonstrated that this compound contributes to effective weed control in crops such as strawberries and beets. The research indicated that the compound's action was enhanced when applied under optimal environmental conditions .

Environmental Impact Studies

Research has shown that this compound may pose risks to aquatic ecosystems. Its potential toxicity underscores the need for monitoring its environmental impact, especially considering its persistence in soil and water systems following application .

Comparative Analysis with Related Compounds

The following table summarizes key characteristics of this compound compared to its parent compound, ethofumesate:

| Property | Ethofumesate | This compound |

|---|---|---|

| Molecular Formula | C₁₃H₁₈O₅S | C₁₁H₁₂O₅S |

| Molecular Weight | 286.35 g/mol | 256.28 g/mol |

| Mechanism | Herbicidal activity | Metabolite with reduced herbicidal activity |

| Cellular Effects | Inhibits seed germination | Inhibits meristem growth |

| Environmental Persistence | Moderate | High |

Eigenschaften

IUPAC Name |

(3,3-dimethyl-2-oxo-1-benzofuran-5-yl) methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O5S/c1-11(2)8-6-7(16-17(3,13)14)4-5-9(8)15-10(11)12/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXWYCAYNZXSHTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(C=CC(=C2)OS(=O)(=O)C)OC1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90343594 | |

| Record name | Ethofumesate-2-keto | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90343594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26244-33-7 | |

| Record name | Ethofumesate-2-keto | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90343594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.